

Application Notes: 5-FAM for In Situ Hybridization Probe Synthesis

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Compound of Interest

Compound Name: 5-Fam

Cat. No.: B1664652

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Introduction

Fluorescence in situ hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize and map the genetic material in an individual's cells, including specific genes or portions of genes. A critical component of a successful FISH experiment is the labeled probe. 5-Carboxyfluorescein (**5-FAM**) is a widely used green fluorescent dye for labeling oligonucleotide probes for in situ hybridization. Its bright fluorescence, high quantum yield, and compatibility with standard fluorescein (FITC) filter sets make it a popular choice for researchers.^{[1][2]} This document provides detailed application notes and protocols for the synthesis of **5-FAM** labeled probes and their use in in situ hybridization.

5-FAM is an amine-reactive derivative of fluorescein that, in its succinimidyl ester (SE) form, readily couples with primary and secondary amino groups on modified oligonucleotides to form stable amide bonds.^{[1][3][4]} This allows for the straightforward and efficient labeling of DNA or RNA probes.

Advantages and Considerations of 5-FAM Labeling

Advantages:

- **Bright Green Fluorescence:** **5-FAM** exhibits a bright green fluorescence with excitation and emission maxima around 492 nm and 517 nm, respectively, which is compatible with the 488

nm spectral line of argon-ion lasers.

- **High Quantum Yield:** The dye offers a high quantum yield, contributing to strong signal detection.
- **Compatibility:** **5-FAM** is fully compatible with standard FITC filter sets, making it accessible for use with most fluorescence microscopes.
- **Established Chemistry:** The NHS ester chemistry for labeling amine-modified oligonucleotides is a well-established and reliable method.

Considerations:

- **Autofluorescence:** The green channel, where **5-FAM** fluoresces, can be prone to high autofluorescence from the specimen itself, particularly in tissue samples. This can make it challenging to distinguish true signals from background noise. Therefore, **5-FAM** labeled probes often perform best in cultured cells where autofluorescence is generally lower.
- **Photostability:** While widely used, fluorescein-based dyes can be more susceptible to photobleaching compared to some modern dyes. The use of anti-fade mounting media is highly recommended.
- **pH Sensitivity:** The fluorescence of FAM is pH-dependent and decreases below pH 7. It is typically used in a pH range of 7.5–8.5.

Quantitative Data Summary

While direct quantitative comparisons of signal intensity can be application-specific, the following table summarizes the key spectral properties of **5-FAM**.

Property	Value	Reference
Excitation Maximum (λ_{ex})	492 - 495 nm	
Emission Maximum (λ_{em})	514 - 520 nm	
Molar Extinction Coefficient (at λ_{max})	$> 81,000 \text{ M}^{-1}\text{cm}^{-1}$	
Recommended Filter Set	FITC / Alexa Fluor 488	

Experimental Protocols

Protocol 1: 5-FAM Labeling of Amine-Modified Oligonucleotide Probes

This protocol describes the covalent attachment of **5-FAM** NHS ester to an amine-modified oligonucleotide probe.

Materials:

- Amine-modified oligonucleotide probe
- **5-FAM** NHS ester (succinimidyl ester)
- Anhydrous Dimethylsulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)
- Nuclease-free water
- Ethanol
- 3 M Sodium Acetate
- Gel filtration column or HPLC for purification

Methodology:

- Oligonucleotide Preparation: Resuspend the amine-modified oligonucleotide in nuclease-free water to a desired concentration (e.g., 100 μ M).
- **5-FAM** NHS Ester Solution Preparation: Allow the **5-FAM** NHS ester vial to equilibrate to room temperature before opening. Dissolve the **5-FAM** NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
- Labeling Reaction:
 - In a microcentrifuge tube, combine the amine-modified oligonucleotide and 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5).
 - Add the dissolved **5-FAM** NHS ester to the oligonucleotide solution. A 5-10 fold molar excess of the dye is typically recommended.
 - Mix thoroughly by vortexing and incubate the reaction for 2-4 hours at room temperature in the dark.
- Probe Purification:
 - Purify the **5-FAM** labeled probe from the unreacted dye and other reaction components. This can be achieved by:
 - Ethanol Precipitation: Add 0.1 volumes of 3 M Sodium Acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour, then centrifuge to pellet the labeled probe.
 - Gel Filtration Chromatography: Use a desalting column (e.g., Sephadex G-25) to separate the labeled probe from smaller molecules.
 - High-Performance Liquid Chromatography (HPLC): For the highest purity, reverse-phase HPLC can be used.
- Quantification and Storage:
 - Measure the absorbance of the purified probe at 260 nm (for the oligonucleotide) and 495 nm (for **5-FAM**) to determine the concentration and labeling efficiency.

- Store the labeled probe at -20°C, protected from light.

Protocol 2: In Situ Hybridization (ISH) with 5-FAM Labeled Probes

This is a general protocol for performing FISH on cultured cells. Optimization of fixation, permeabilization, and hybridization conditions may be required for different sample types.

Materials:

- **5-FAM** labeled probe
- Cells grown on coverslips
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
- Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)
- Wash Buffers (e.g., 2x SSC, 0.1% Tween-20; 0.5x SSC)
- DAPI (4',6-diamidino-2-phenylindole) for counterstaining
- Antifade Mounting Medium

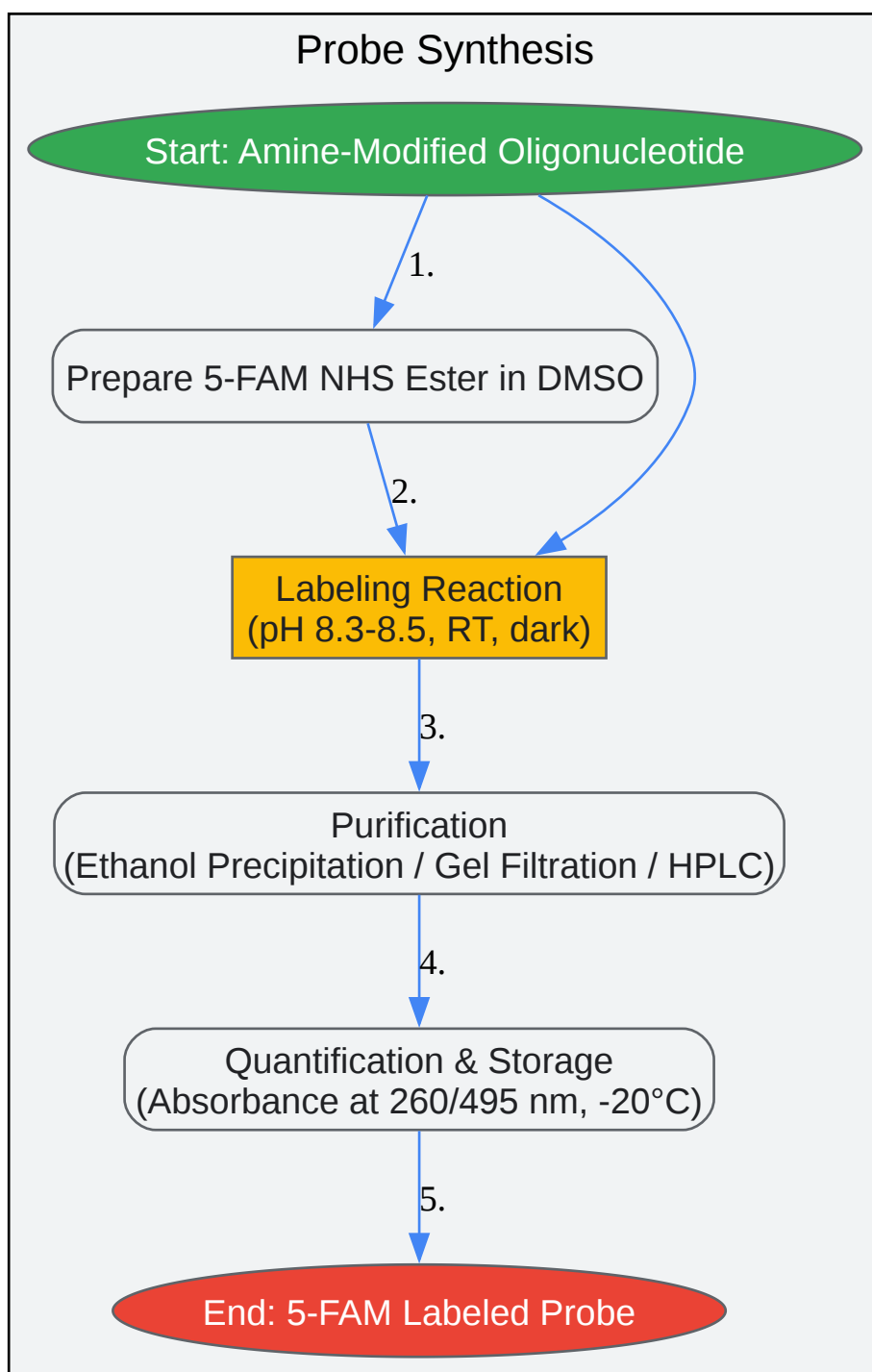
Methodology:

- Sample Preparation:
 - Wash cells on coverslips twice with PBS.
 - Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
 - Wash three times with PBS.
- Permeabilization:

- Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.
- Wash three times with PBS.
- Hybridization:
 - Pre-warm the Hybridization Buffer to 37°C.
 - Dilute the **5-FAM** labeled probe in the Hybridization Buffer to the desired final concentration (e.g., 1-10 ng/μL).
 - Apply the probe solution to the cells on the coverslip.
 - Denature the probe and target DNA by incubating at 75°C for 5 minutes.
 - Hybridize overnight at 37°C in a humidified chamber.
- Washing:
 - Wash the coverslips with 2x SSC, 0.1% Tween-20 at 42°C for 15 minutes.
 - Perform a more stringent wash with 0.5x SSC at 42°C for 15 minutes.
 - Wash briefly with PBS at room temperature.
- Counterstaining and Mounting:
 - Incubate the coverslips with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
 - Wash briefly with PBS.
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging:
 - Visualize the **5-FAM** signal using a fluorescence microscope equipped with a FITC filter set. The signal should appear as distinct green fluorescent spots.

Visualizations

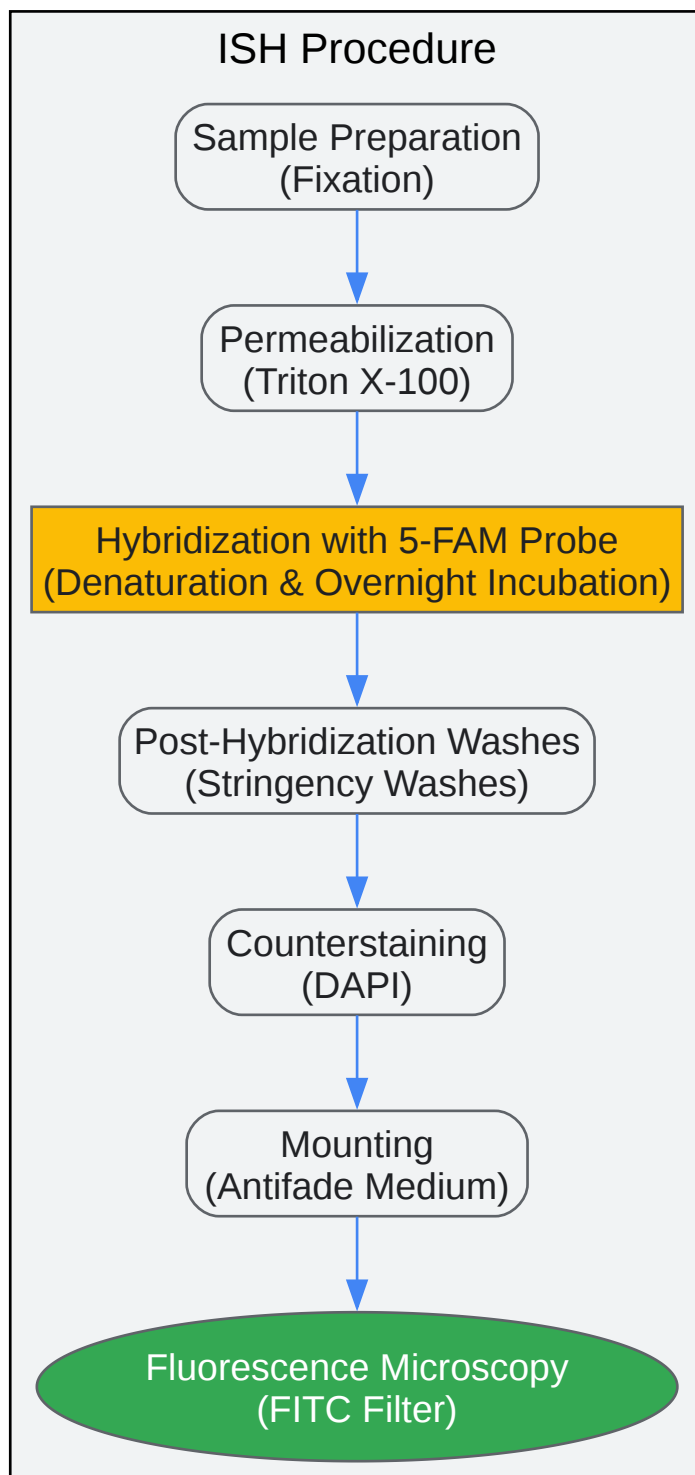
Workflow for 5-FAM Probe Synthesis



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Caption: Workflow for synthesizing **5-FAM** labeled oligonucleotide probes.

In Situ Hybridization (ISH) Workflow



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Caption: General workflow for in situ hybridization using **5-FAM** labeled probes.

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